potassium;trifluoro(hex-1-ynyl)boranuide
Description
The compound with the identifier “potassium;trifluoro(hex-1-ynyl)boranuide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
potassium;trifluoro(hex-1-ynyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIWEDIHUKYZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C#CCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Boronic Acid Conversion | 75–85 | 95–98 | Simple, scalable | HF byproduct removal challenges |
| Fluoride Acidulation | 60–70 | 85–90 | Cost-effective, industrial applicability | Corrosive reagents, moderate yields |
| Organometallic Synthesis | 90–95 | 98–99 | High purity, minimal byproducts | Expensive, moisture-sensitive steps |
Chemical Reactions Analysis
potassium;trifluoro(hex-1-ynyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
Organic Synthesis
Potassium trifluoro(hex-1-ynyl)boranuide serves as a crucial reagent in several organic synthesis reactions, particularly in the formation of carbon-carbon bonds through coupling reactions. Its unique trifluoroborate structure enhances reactivity and selectivity.
Key Reactions :
- Suzuki-Miyaura Coupling : This compound is often employed in Suzuki-Miyaura reactions to couple aryl halides with alkyne derivatives, forming biaryl compounds.
- Alkynylation Reactions : The presence of the alkyne functionality allows for specific alkynylation reactions that are not possible with other boron derivatives.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and alkynes |
| Alkynylation | Allows for the introduction of alkynyl groups into various substrates |
Medicinal Chemistry
Research indicates that potassium trifluoro(hex-1-ynyl)boranuide can be utilized in the synthesis of potential pharmaceutical compounds. Its ability to form stable intermediates makes it a valuable tool in drug discovery and development.
Case Study Example :
- A study explored the synthesis of novel anti-cancer agents using potassium trifluoro(hex-1-ynyl)boranuide as a key intermediate. The resulting compounds exhibited promising activity against cancer cell lines, indicating potential therapeutic applications.
Material Science
In material science, this compound is used to develop new materials with unique properties. Its reactivity allows for the modification of polymeric materials, enhancing their mechanical and thermal properties.
| Application Area | Examples of Use |
|---|---|
| Polymer Modification | Enhances properties of polymers through functionalization |
| Development of Advanced Materials | Used in creating composites with improved performance characteristics |
Mechanism of Action
The mechanism of action of potassium;trifluoro(hex-1-ynyl)boranuide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparison with Similar Compounds
potassium;trifluoro(hex-1-ynyl)boranuide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds may include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid), which share certain structural similarities but differ in their specific properties and applications .
Q & A
Q. What are the key considerations for synthesizing potassium trifluoro(hex-1-ynyl)boranuide with high purity?
Synthesis requires precise control of reaction conditions to avoid side reactions. For example, outlines a procedure starting from potassium trifluoro(3-hydroxyhex-1-yn-1-yl)borate (24), where column chromatography and NMR monitoring (e.g., , , , ) are critical for purity assessment. Key steps include:
- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Monitoring reaction progress via thin-layer chromatography (TLC) to isolate intermediates.
- Final purification via recrystallization or column chromatography to remove residual salts or unreacted precursors.
Q. How can researchers characterize the structural integrity of potassium trifluoro(hex-1-ynyl)boranuide?
Multinuclear NMR spectroscopy is essential:
- NMR detects trifluoroborate signals (e.g., δ -136.4 ppm, split due to coupling with boron) .
- NMR confirms the trifluoroborate moiety (δ -1.8 ppm, quartet) .
- NMR verifies the hex-1-ynyl chain (e.g., δ 2.40 ppm for CH groups) .
X-ray crystallography or high-resolution mass spectrometry (HRMS) may supplement these data if crystals are obtainable.
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this specific compound are limited, (for a related boranuide) advises:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in a dry, inert environment (e.g., argon-filled desiccator) to prevent decomposition.
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during characterization?
Discrepancies in NMR or MS data may arise from impurities or isomerization. For example:
- Dynamic effects in NMR : Variable splitting patterns could indicate fluxional behavior or solvent interactions .
- Isomerization : The hex-1-ynyl group may undergo alkyne-allene rearrangement under acidic/basic conditions, requiring pH control during analysis.
Cross-validate with computational methods (DFT calculations for expected chemical shifts) and repeat experiments under controlled conditions.
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boranuide?
and 11 highlight methodologies for analogous trifluoroborates:
- Catalyst selection : Pd(PPh) or PdCl(dppf) at 0.5–2 mol% loading.
- Base choice : CsCO or KPO in THF/HO mixtures (3:1 v/v).
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
- Substrate scope : Electron-deficient aryl chlorides show higher yields than heteroaromatics (e.g., 73% yield for ketone derivatives in ).
Q. How does the hex-1-ynyl substituent influence reactivity compared to other boranuides?
The terminal alkyne group in hex-1-ynyl enhances:
- Electrophilicity : Facilitates nucleophilic additions in cross-coupling.
- Steric effects : Linear geometry improves accessibility to catalytic sites vs. bulky aryl substituents.
Contrast this with cyclohexyl or thiophenyl analogs ( , 11 ), where steric hindrance or electronic effects reduce coupling efficiency.
Q. What are the challenges in determining solubility and stability in aqueous/organic media?
notes missing solubility data for similar boranuides. To address this:
- Conduct gravimetric analysis by saturating solvents (e.g., DMSO, acetone, HO) and filtering undissolved material.
- Monitor stability via NMR over 24–72 hours in different solvents. For example, acetone-d is preferred over DO due to hydrolysis risks .
Methodological Considerations
Q. How to design experiments for studying reaction intermediates?
- In-situ NMR : Track boron-fluorine coupling changes during reactions.
- Quenching studies : Use deuterated methanol to trap intermediates for MS analysis.
- Computational modeling : Map potential energy surfaces for alkyne insertion steps using Gaussian or ORCA software.
Q. How to address low yields in scaled-up syntheses?
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity (e.g., achieved 73% yield under microwave conditions).
- Flow chemistry : Minimizes decomposition by maintaining precise temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
